REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:23])([Cl:22])[C:3]1[N:8]=[C:7]([C:9]([Cl:12])([Cl:11])[Cl:10])[N:6]=[C:5]([C:13]2[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=2)[N:4]=1.[O:24]1CCCC1.O>C(N(CC)CC)C>[Cl:1][C:2]([Cl:22])([Cl:23])[C:3]1[N:8]=[C:7]([C:9]([Cl:11])([Cl:10])[Cl:12])[N:6]=[C:5]([C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:18])=[O:24])=[CH:15][CH:14]=2)[N:4]=1
|
Name
|
4-(4,6-Bis(trichloromethyl)-s-triazin-2-yl)-benzoyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C1=CC=C(C(=O)Cl)C=C1)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for another 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added after 6 minutes
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from toluene/benzine
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC(C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C1=CC=C(C(=O)O)C=C1)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |